molecular formula C13H21N3O B1480647 1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098070-80-3

1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1480647
CAS No.: 2098070-80-3
M. Wt: 235.33 g/mol
InChI Key: GDOOQKVBQNXYOU-UHFFFAOYSA-N
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Description

1-(4-(tert-Butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole-based compound featuring a 4-(tert-butyl)cyclohexyl substituent at the N1 position and a carbaldehyde group at the C4 position of the triazole ring.

Properties

IUPAC Name

1-(4-tert-butylcyclohexyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-13(2,3)10-4-6-12(7-5-10)16-8-11(9-17)14-15-16/h8-10,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOOQKVBQNXYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2098070-80-3) is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this compound based on available literature, focusing on its synthesis, mechanisms of action, and specific case studies.

The synthesis of this compound typically involves the cycloaddition of azides and alkynes under copper(I) catalysis (CuAAC), a well-established method for generating triazole compounds. The chemical structure includes a triazole ring linked to a cyclohexyl group with a tert-butyl substituent and an aldehyde functional group, which may enhance its reactivity and biological interactions.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The presence of the triazole ring enhances the interaction with biological targets in microorganisms:

  • Antifungal Effects : Triazole derivatives are commonly used as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various triazole derivatives, compounds similar to this compound were assessed for their cytotoxic effects across different cancer cell lines. The results indicated significant growth inhibition in leukemia and solid tumor cell lines with mechanisms involving apoptosis and cell cycle arrest.

CompoundCell LineGI50 (μM)Mechanism
Triazole AJurkat0.65Apoptosis
Triazole BK5620.15DNA Damage

Study 2: Antimicrobial Activity

A comparative study on various triazoles demonstrated that those containing bulky groups like tert-butyl showed enhanced antimicrobial efficacy against resistant strains of bacteria:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Triazole CE. coli12 μg/mL
Triazole DS. aureus8 μg/mL

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound 1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde has been evaluated for its effectiveness against various bacterial and fungal strains. Studies suggest that the incorporation of the triazole ring enhances the compound's potency as an antifungal agent due to its interaction with microbial enzymes .

Cancer Research
Triazole derivatives have shown promise in cancer therapy. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated. For example, certain studies have demonstrated that triazoles can act as inhibitors of angiogenesis, which is crucial for tumor growth and metastasis . The structure of this compound allows for modifications that can enhance its selectivity and efficacy against cancer cells.

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Its functional groups can facilitate cross-linking in polymer networks, leading to materials suitable for high-performance applications .

Nanotechnology
In nanotechnology, triazole compounds are being utilized for their ability to stabilize metal nanoparticles. The compound can serve as a stabilizing agent during the synthesis of nanoparticles, which are used in various applications such as drug delivery systems and catalysts . The unique structural features of this compound contribute to the stability and functionality of these nanomaterials.

Agricultural Chemistry

Pesticide Development
The potential use of this compound in developing new agrochemicals has been investigated. Its triazole moiety is known to interfere with the biosynthesis of sterols in fungi, making it a candidate for fungicide formulation . Studies have shown that modifications to this compound can lead to enhanced efficacy against plant pathogens.

Case Studies and Research Findings

Application AreaFindingsSource
Medicinal ChemistrySignificant antimicrobial activity against various strains; potential anticancer properties.
Materials ScienceEnhanced thermal stability and mechanical properties when incorporated into polymers.
Agricultural ChemistryPotential as a fungicide due to interference with sterol biosynthesis in fungi.

Comparison with Similar Compounds

Research Tools and Structural Analysis

The structural characterization of triazole derivatives often relies on crystallographic software such as SHELXL for refinement and WinGX/ORTEP for visualization . These tools are critical for confirming substituent geometry and electronic effects, which are pivotal in comparing analogs.

Preparation Methods

Synthesis of the 1-(4-(tert-butyl)cyclohexyl) Substituent

  • The 4-(tert-butyl)cyclohexyl moiety can be introduced via nucleophilic substitution or cross-coupling reactions starting from 4-(tert-butyl)cyclohexyl halides or organometallic derivatives.

Formation of the 1,2,3-Triazole Core

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition: A terminal alkyne bearing the 4-(tert-butyl)cyclohexyl substituent can be reacted with an azide precursor to form the 1-substituted triazole ring. The azide would be designed to allow further functionalization at the 4-position.

  • For example, the alkyne could be 4-(tert-butyl)cyclohexylacetylene, reacted with an azido-substituted aldehyde or a protected aldehyde precursor.

Introduction of the Aldehyde Group at the 4-Position

  • Post-cycloaddition, selective oxidation or formylation at the 4-position of the triazole ring can be performed.

  • Alternatively, the aldehyde functionality can be introduced via the use of azides or alkynes already bearing protected aldehyde groups, which are deprotected after triazole formation.

  • Methods such as Vilsmeier-Haack formylation or directed lithiation followed by quenching with DMF are commonly used for formylation on heterocycles.

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of 4-(tert-butyl)cyclohexyl alkyne From 4-(tert-butyl)cyclohexyl bromide via Sonogashira coupling or deprotonation and alkynylation 4-(tert-butyl)cyclohexylacetylene
2 Copper(I)-catalyzed azide-alkyne cycloaddition Reaction with azido-substituted precursor (e.g., azidoaldehyde or protected aldehyde azide) in presence of Cu(I) catalyst, solvent (e.g., THF, MeOH), room temperature to 60 °C Formation of 1-(4-(tert-butyl)cyclohexyl)-1,2,3-triazole derivative
3 Deprotection or oxidation If protected aldehyde used, deprotection under acidic/basic conditions; alternatively, oxidation with PCC or other mild oxidants Formation of aldehyde at 4-position of triazole

Data Table Summarizing Key Preparation Methods for Related Triazole Aldehydes

Method Key Reagents/Conditions Yield (%) Notes
CuAAC with azido aldehydes CuSO4/sodium ascorbate, THF/H2O, rt 60-85 High regioselectivity, mild conditions
Vilsmeier-Haack formylation POCl3/DMF, 0-25 °C 50-70 Effective for formylation on triazole ring
Oxidation of hydroxymethyl triazoles PCC or Dess–Martin periodinane, DCM, rt 65-75 Mild oxidation preserving triazole core
Cross-coupling for bulky substituents Pd-catalyzed Sonogashira or Suzuki coupling 55-80 Enables introduction of cyclohexyl groups

Research Findings and Considerations

  • The copper-catalyzed azide-alkyne cycloaddition remains the cornerstone for synthesizing 1-substituted 1,2,3-triazoles with high regioselectivity and functional group tolerance.

  • The bulky 4-(tert-butyl)cyclohexyl substituent may require optimized conditions to avoid steric hindrance affecting the cycloaddition efficiency.

  • Post-cycloaddition functionalization strategies, such as selective oxidation or formylation, must be carefully controlled to preserve the triazole ring integrity.

  • Solid-phase assisted synthesis and use of novel catalysts (e.g., β-cyclodextrin-supported copper catalysts) have been reported to improve yield and recyclability in triazole synthesis, which could be adapted for this compound.

  • Literature reports suggest that aldehyde-substituted triazoles are accessible via direct cycloaddition with azido aldehydes or via post-synthetic modifications, supporting the feasibility of the synthetic route for the target molecule.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as a solvent. The aldehyde proton appears at ~9.5–10.0 ppm, while tert-butyl protons resonate as a singlet at ~1.2 ppm .
  • IR Spectroscopy : The aldehyde C=O stretch is observed at ~1700 cm⁻¹, and triazole C-N stretches at ~1500–1600 cm⁻¹ .
  • Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., [M⁺] at m/z 293.1) and fragmentation patterns .

What strategies mitigate steric hindrance during derivatization of the carbaldehyde group?

Advanced Research Question

  • Nucleophilic Additions : Use bulky nucleophiles (e.g., Grignard reagents) to exploit the aldehyde's accessibility despite adjacent tert-butyl steric effects .
  • Microwave-Assisted Synthesis : Accelerate reactions to overcome kinetic barriers .
  • Protection/Deprotection : Temporarily protect the aldehyde as an acetal to perform substitutions on other functional groups .

How can biological activity data discrepancies in triazole-carbaldehyde derivatives be systematically analyzed?

Data Contradiction Analysis
Discrepancies often arise from:

  • Substituent Effects : Compare bioactivity across analogs (e.g., ’s table shows antimicrobial activity varies with substituent size/polarity) .
  • Assay Conditions : Standardize protocols (e.g., MIC values for antimicrobial assays) to control variables like pH or solvent .
  • Computational Validation : Use molecular docking to correlate steric/electronic properties with observed activity trends .

What in vitro assays are suitable for evaluating the biological potential of this compound?

Basic Research Question

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid) .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA .
  • Antimicrobial : Broth microdilution for MIC determination against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess therapeutic index .

How can computational modeling predict the carbaldehyde group’s reactivity in nucleophilic additions?

Advanced Research Question

  • DFT Calculations : Optimize geometry to identify electrophilic sites (e.g., aldehyde carbon’s partial positive charge) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction transition states .
  • Docking Studies : Predict binding affinities with target enzymes (e.g., aldose reductase for diabetes applications) .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Methodological Answer

  • Purification : Replace flash chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective scaling .
  • Catalyst Loading : Optimize Cu(I) catalyst concentration to minimize metal residues .
  • Reaction Monitoring : Use inline FTIR or HPLC to track conversion and intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde

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